molecular formula C9H10ClN5O2S B234424 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)- CAS No. 149819-73-8

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-

Cat. No. B234424
CAS RN: 149819-73-8
M. Wt: 287.73 g/mol
InChI Key: ZQYFBYPPSPKXNN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become an important component of combination antiretroviral therapy (cART).

Mechanism of Action

Lamivudine is a nucleoside analogue that is phosphorylated by cellular enzymes to its active triphosphate form. This form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Lamivudine has been shown to have a good safety profile, with few adverse effects reported. The most common side effects include headache, nausea, and diarrhea. Lamivudine has also been associated with the development of drug resistance, which can limit its effectiveness in long-term treatment.

Advantages and Limitations for Lab Experiments

Lamivudine is widely available and relatively easy to synthesize, making it a useful tool for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo models. However, its specificity for reverse transcriptase can limit its usefulness in experiments that require inhibition of other enzymes.

Future Directions

There are several areas of future research for Lamivudine. One potential direction is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of Lamivudine in combination with other antiviral drugs to improve treatment outcomes. Additionally, there is ongoing research into the use of Lamivudine for the prevention of mother-to-child transmission of HIV and the treatment of other viral infections, such as Epstein-Barr virus and herpes simplex virus.

Synthesis Methods

The synthesis of Lamivudine involves the condensation of 2,3,5-tri-O-acetyl-D-ribose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid to form 2,3,5-tri-O-acetyl-1-(2-amino-6-chloropurin-9-yl)-beta-D-ribofuranose. This intermediate is then treated with thionyl chloride to form the corresponding 2,3,5-tri-O-acetyl-1-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-beta-D-ribofuranose, which is then reacted with 1,3-oxathiolane-2-methanol in the presence of a base to yield Lamivudine.

Scientific Research Applications

Lamivudine has been extensively studied for its antiviral activity against HIV and HBV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. Lamivudine has been shown to reduce viral load, increase CD4 cell counts, and delay disease progression in HIV-infected individuals. In addition, Lamivudine has been found to be effective in the treatment of chronic hepatitis B, reducing viral replication and improving liver function.

properties

CAS RN

149819-73-8

Molecular Formula

C9H10ClN5O2S

Molecular Weight

287.73 g/mol

IUPAC Name

[(2S,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1

InChI Key

ZQYFBYPPSPKXNN-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

synonyms

2-ACHMO-purine
2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine
2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine, (2S-trans)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.